N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQIGWWTQDCVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE typically involves the condensation of 1,2-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of methoxy-substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- 4-(1H-benzimidazol-2-yl)-N,N-diphenylaniline
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE stands out due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern may enhance its binding affinity to target enzymes and improve its overall efficacy as a therapeutic agent .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide is a compound that belongs to the class of benzimidazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential antitumor, antimicrobial, and other pharmacological effects based on recent research findings.
- Chemical Name: this compound
- CAS Number: 478342-87-9
- Molecular Formula: C15H11Cl2N3O
- Molecular Weight: 320.17 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits promising antitumor and antimicrobial properties, which are significant for its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with benzimidazole structures often demonstrate antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:
- Cell Line Studies: In vitro studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and others. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[4-(1H-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide | A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound effectively targets lung cancer cells with a notable selectivity profile.
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. Studies have reported that certain compounds within this class exhibit significant antibacterial and antifungal activities against a range of pathogens.
- Mechanism of Action: The proposed mechanism involves the binding of these compounds to DNA or inhibition of DNA-dependent enzymes, thereby disrupting cellular processes essential for microbial survival.
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives similar to this compound:
- Study on Antitumor Activity : A study published in Pharmaceuticals evaluated a series of benzimidazole derivatives for their antitumor effects on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with similar structural motifs showed higher efficacy in 2D assays compared to 3D models, highlighting the importance of the microenvironment in drug efficacy assessment .
- Antimicrobial Assessment : Another research focused on the antimicrobial properties of substituted benzimidazoles found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may similarly possess broad-spectrum antimicrobial properties.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation. For example, the aromatic protons of the benzimidazole ring appear as distinct doublets in δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 428.03) .
- X-ray crystallography : SHELXL software (via SHELX suite) refines crystal structures, resolving bond angles and torsional strain in the benzimidazole-phenyl linkage .
Advanced : Discrepancies between calculated and observed spectra may arise from tautomerism in the benzimidazole ring, requiring DFT calculations to model electronic environments .
How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Q. Advanced
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Switch to dichloromethane for coupling steps to minimize decomposition .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for benzimidazole functionalization .
- Temperature gradients : Gradual heating (40°C → 80°C) during amide formation reduces thermal degradation.
Data Table : Yield Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C | 65 | 92 |
| DCM, 60°C | 78 | 98 |
| Pd/C, DCM | 85 | 99 |
What experimental strategies address conflicting bioactivity data in enzyme inhibition assays?
Q. Advanced
- Assay standardization : Control buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) to stabilize the compound’s amide bond and benzimidazole tautomer .
- Metabolic stability testing : Incubate with liver microsomes to assess degradation pathways that may reduce observed activity .
- Orthogonal assays : Combine fluorescence polarization (binding affinity) with SPR (kinetics) to distinguish false negatives from true inactivity .
Case Study : Discrepancies in IC values for kinase inhibition (2.1 µM vs. >10 µM) were traced to DMSO concentration variations (>1% DMSO destabilizes the compound) .
How does computational modeling elucidate the compound’s mechanism of action against biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts binding poses of the dichlorophenyl group in the hydrophobic pocket of tyrosine kinases, with hydrogen bonding via the benzimidazole NH .
- MD simulations (GROMACS) : Reveal conformational flexibility of the benzamide linker, which adapts to induced-fit binding in ATP-binding sites .
- QSAR studies : Electron-withdrawing chloro groups at positions 2 and 5 correlate with enhanced inhibition (R = 0.89) .
Q. Basic
- HPLC monitoring : Detect degradation products (e.g., hydrolyzed amide bonds) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates shelf-stable solid form) .
Advanced : Lyophilization with cryoprotectants (trehalose) prevents aggregation in aqueous buffers, extending solution-phase stability to 6 months .
How do structural modifications of the benzimidazole core influence pharmacological properties?
Q. Advanced
- Electron-withdrawing groups : 2,5-dichloro substitution enhances metabolic stability but reduces solubility (logP = 3.7) .
- Benzimidazole N-alkylation : Methylation at N1 increases membrane permeability (PAMPA assay: Pe = 12.5 × 10 cm/s) but abolishes kinase binding .
Data Table : Structure-Activity Relationships (SAR)
| Modification | Solubility (µg/mL) | IC (µM) |
|---|---|---|
| 2,5-Dichloro | 15 | 1.8 |
| 3-Nitro | 8 | 0.9 |
| N1-Methyl | 120 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
